3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl
Overview
Description
3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl: is an aromatic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure
Mechanism of Action
Target of Action
Many aromatic amines and fluorinated compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific information on “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”, it’s hard to say exactly how it interacts with its targets. Aromatic amines can participate in hydrogen bonding and π-π stacking interactions, which can influence their binding to biological targets .
Biochemical Pathways
Aromatic amines and fluorinated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Fluorinated compounds often have improved metabolic stability, and aromatic amines can be subject to various metabolic reactions including n-acetylation and oxidation .
Result of Action
The effects would depend on the specific targets and pathways affected by this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”. For example, the ionization state of the amine group could be influenced by pH, which could in turn affect its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products may include halogenated derivatives.
Oxidation Reactions: Products may include quinones or other oxidized derivatives.
Reduction Reactions: Products may include reduced amines or alcohols.
Scientific Research Applications
Chemistry: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
- 4-Amino-3-(trifluoromethyl)phenol
- 3-Fluoro-4-(trifluoromethyl)aniline
- 3-Amino-4-(trifluoromethyl)benzoic acid
Uniqueness: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLDPZTHCHRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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